molecular formula C12H12N2O6 B8332510 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8332510
M. Wt: 280.23 g/mol
InChI Key: CDTUNKOAMLIHBX-UHFFFAOYSA-N
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Patent
US04798620

Procedure details

Ethyl bromoacetate (92 g) was added dropwise at a temperature of 50° C. to 60° C. to a mixture of 2-amino-5-nitrophenol (38.5 g), potassium carbonate (106.4 g) and N,N-dimethylformamide (100 ml). After the mixture was stirred at a temperature of 100° C. to 110° C. for 6 hours, it was cooled and poured into ice-cold water (500 g). The liquor was extracted twice with toluene (300 ml), both portions of the extraction liquor were combined and washed with water, an aqueous solution of 5% potassium hydroxide, and water, in that order, and dried with anhydrous sodium sulfate, then the solvent was distilled off. Recrystallization of the residue from toluene-hexane gave the desired 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (30 g). When the mother liquor was distilled and recrystallized from ethanol, additional 1.3 g of the desired compound was produced. mp. 120.5°-121.5° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[OH:18].[C:19](=[O:22])([O-])[O-].[K+].[K+].[CH3:25]N(C)C=O>>[CH2:6]([O:5][C:3]([CH2:2][N:8]1[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=2[O:18][CH2:25][C:19]1=[O:22])=[O:4])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
38.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
106.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at a temperature of 100° C. to 110° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
EXTRACTION
Type
EXTRACTION
Details
The liquor was extracted twice with toluene (300 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of 5% potassium hydroxide, and water, in that order, and dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from toluene-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)CN1C(COC2=C1C=CC(=C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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